Duck AvBD9
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ADTLACRQSHQSCSFVACRAPSVDIGTCRGGKLKCCKWAPSS |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Duck Avbd9
Gene Cloning and Nucleotide Sequence Analysis of Duck AvBD9
The identification and characterization of this compound involve the cloning and analysis of its gene sequence. This typically begins with isolating genetic material from duck tissues, such as liver, where AvBD9 is known to be expressed. nih.gov Techniques like RT-PCR are used to amplify the mRNA of the AvBD9 gene. researchgate.net The amplified cDNA is then sequenced to determine its nucleotide composition. nih.gov
Studies have reported the nucleotide sequence length for this compound cDNA. For instance, one study identified this compound with a cDNA sequence of 168 bp, encoding a peptide of 55 amino acids. researchgate.net Another study characterized this compound with a nucleotide sequence of 195 bp, encoding 64 amino acids. researchgate.net These sequences contain an open reading frame (ORF) that translates into the AvBD9 peptide precursor, which includes a signal peptide and the mature defensin (B1577277) sequence characterized by conserved cysteine residues. mdpi.comresearchgate.net The process of gene cloning allows for the isolation and propagation of the specific DNA sequence encoding this compound, enabling further analysis of its structure and function. neb.com
Genomic Organization and Chromosomal Localization of the this compound Gene Locus
Avian beta-defensin genes, including AvBD9, are typically clustered within the genome. mdpi.comnih.gov In chickens, the AvBD genes are densely clustered on chromosome 3. d-nb.infonih.gov While specific detailed information on the precise chromosomal localization of this compound was not extensively available in the search results, avian AvBD gene clusters are generally conserved in synteny across different bird species, although structural variations can occur. nih.govnih.gov The clustering of these genes is thought to be a result of gene duplication and diversification events during evolution. mdpi.comd-nb.info The genomic organization of the AvBD locus, including flanking genes like CTSB and TRAM2, is often conserved. nih.govnih.gov Understanding the genomic context of the this compound gene within this cluster provides insights into its regulation and evolutionary history. nih.gov
Comparative Genomics of AvBD9 Across Avian Lineages
Comparative genomics studies analyze the similarities and differences in gene sequences and organization across different species to understand evolutionary relationships and the functional significance of genes. nih.gov Comparing this compound with AvBDs in other avian species reveals insights into its evolutionary trajectory and conserved or divergent features.
Sequence Homology and Divergence with Other Avian Beta-Defensins
Avian beta-defensins share a characteristic six-cysteine motif with a specific spacing pattern. mdpi.comnih.gov Despite this conserved motif, there is sequence variation among different AvBDs within a single species and across different avian lineages. mdpi.comnih.gov this compound shares homology with AvBD9 orthologs in other birds, such as chicken, quail, and goose, with reported amino acid similarities ranging from 86% to 97%. researchgate.net
Data Table: Sequence Homology of AvBD9
| Species | Amino Acid Similarity to this compound |
| Chicken | 97% researchgate.net |
| Quail | 86% researchgate.net |
| Goose | 87% researchgate.net |
Phylogenetic analyses of avian beta-defensins generally show gene-specific clustering, suggesting that many AvBD genes evolved before the divergence of major bird species. mdpi.comresearchgate.net However, some AvBDs exhibit species-specific evolution, including gene duplication, pseudogenization, and loss. nih.govuu.nl The sequence divergence observed among AvBD9 orthologs and paralogs can be linked to different selective pressures, potentially related to host-pathogen interactions and ecological factors. nih.govresearchgate.net
Orthologous and Paralogous Relationships
Orthologous genes are found in different species and evolved from a common ancestral gene through speciation, typically retaining similar functions. Paralogous genes are found within the same species and arose through gene duplication, potentially leading to new functions or sub-functionalization.
This compound has orthologs in other avian species, such as chicken, quail, and goose, as indicated by high sequence homology and phylogenetic analysis. researchgate.netresearchgate.net These orthologs likely share a common ancestral AvBD9 gene. researchgate.net The avian beta-defensin locus contains multiple AvBD genes, representing paralogous relationships. mdpi.comnih.gov The presence of multiple AvBD paralogs within the duck genome, alongside AvBD9, is a result of gene duplication events within the avian lineage. mdpi.comnih.gov While many AvBDs show clear orthologous relationships across species, some lineages, including certain AvBDs, have undergone expansions or losses in specific avian groups, highlighting the dynamic evolution of this gene family through a birth-and-death process. nih.govresearchgate.net
Expression Profiling and Transcriptional Regulation of Duck Avbd9
Constitutive Tissue-Specific mRNA Expression Patterns
Duck AvBD9 exhibits a broad but differential constitutive mRNA expression across a variety of tissues, indicating its involvement in the baseline immune surveillance of the organism.
The messenger RNA (mRNA) of this compound is notably present throughout the digestive tract. High levels of expression have been observed in the crop and small intestine, particularly in 14-day-old ducks. koreascience.kr Moderate expression is also detected in the tongue and esophagus of ducks at the same age. koreascience.kr However, the glandular stomach and muscular stomach show a consistent lack of AvBD9 expression across different ages. koreascience.kr
Table 1: Constitutive mRNA Expression of this compound in Digestive Tract Tissues
| Tissue | Expression Level | Age of Ducks |
|---|---|---|
| Crop | High | 14-day-old |
| Small Intestine | High | 14-day-old |
| Tongue | Moderate | 14-day-old |
| Esophagus | Moderate | 14-day-old |
| Glandular Stomach | Absent | 1 to 28-day-old |
In the immune organs of ducks, AvBD9 mRNA expression is consistently detected, albeit at varying levels. In 1-day-old ducks, moderate expression is observed in the spleen, bone marrow, thymus, and bursa of Fabricius. koreascience.kr By 14 days of age, these same organs continue to show moderate levels of AvBD9 mRNA. koreascience.kr This sustained expression suggests a continuous role for AvBD9 in the immune readiness of these central and peripheral lymphoid organs.
Table 2: Constitutive mRNA Expression of this compound in Immune Organs
| Immune Organ | Expression Level (1-day-old) | Expression Level (14-day-old) |
|---|---|---|
| Spleen | Moderate | Moderate |
| Bone Marrow | Moderate | Moderate |
| Thymus | Moderate | Moderate |
Beyond the digestive and immune systems, this compound is constitutively expressed in several other vital tissues. Notably, the highest levels of AvBD9 mRNA are consistently found in the liver and kidney across all examined age groups, from 1 to 28 days old. koreascience.krnih.gov The trachea also demonstrates high levels of expression, particularly in 14-day-old ducks. koreascience.kr Other tissues such as the breast muscle, lung, and heart exhibit moderate to low levels of AvBD9 expression, which can fluctuate with age. koreascience.kr The skin is one of the few tissues where AvBD9 expression is consistently absent. koreascience.kr
Table 3: Constitutive mRNA Expression of this compound in Other Vital Tissues
| Tissue | Expression Level | Age of Ducks |
|---|---|---|
| Liver | High | 1 to 28-day-old |
| Kidney | High | 1 to 28-day-old |
| Trachea | High | 14-day-old |
| Breast Muscle | Moderate to Low | 1 to 14-day-old |
| Lung | Moderate to Low | 7 to 14-day-old |
| Heart | Moderate | 14-day-old |
Age-Dependent and Developmental Expression Dynamics
The expression of this compound is not static but rather displays dynamic changes that are dependent on the age and developmental stage of the bird. In 1-day-old ducks, high expression is primarily localized to the liver and kidney, with moderate levels in the trachea, breast muscle, and key immune organs. koreascience.kr
As the ducks mature, the expression pattern of AvBD9 evolves. At 7 days of age, the highest mRNA levels are still observed in the liver and kidney; however, there is a noticeable decrease to low expression levels in the breast muscle, small intestine, lung, and thymus. koreascience.kr
A significant shift occurs by 14 days of age, where a broader distribution of high expression is seen. The trachea, crop, and small intestine join the liver and kidney in exhibiting the highest levels of AvBD9 mRNA. koreascience.kr Concurrently, a wider range of tissues, including the tongue, esophagus, breast muscle, lung, heart, and immune organs, show moderate expression. koreascience.kr
In older ducks, at 21 and 28 days of age, the expression pattern largely mirrors that of 14-day-old ducks, with high expression maintained in the liver and kidney and moderate expression in most other tissues, with the continued exception of the skin, glandular stomach, and muscular stomach. koreascience.kr
Inducible Expression of this compound in Response to Pathogens
The transcriptional regulation of this compound is influenced by the presence of pathogens, indicating its role as an inducible component of the innate immune response.
Infection with avian pathogenic Escherichia coli (APEC) has been shown to modulate the expression of AvBD9 in ducks. However, contrary to what might be expected for a defensin (B1577277), studies have demonstrated a downregulation of AvBD9 expression in response to APEC infection. nih.gov Specifically, in the liver, spleen, and brain of infected ducks, the mRNA levels of AvBD9 were observed to be decreased during the first three days of infection. nih.gov This downregulation in key immune and metabolic organs suggests a complex regulatory mechanism during APEC pathogenesis, where the bacterium may actively suppress certain host immune responses. nih.gov
Viral Infection-Induced AvBD9 Expression (e.g., Duck Hepatitis Virus)
Infection with viruses can significantly alter the expression profile of avian β-defensins. Studies investigating the impact of Duck Hepatitis Virus (DHV) on Peking ducks have shown a notable upregulation in the mRNA expression of several avian β-defensins in various tissues. Following DHV infection, the expression of five novel AvBDs (Apl_AvBD1, 3, 5, 6, and 16) was observed to be upregulated at different time points in most tissues, including immune organs and the liver. nih.govplos.org This general upregulation of AvBDs suggests their active involvement in the host's immune response to combat viral infections. nih.govplos.org While these studies demonstrate a broad-spectrum defensin response to DHV, specific data detailing the expression changes of this compound in particular were not singled out.
Modulation of AvBD9 Gene Expression by Exogenous Stimuli
The expression of the AvBD9 gene is not solely dependent on pathogenic challenges but can also be modulated by various non-pathogenic external factors, including beneficial microorganisms and dietary compounds.
Probiotic microorganisms are known to confer health benefits to the host, including the modulation of the immune system. However, research directly investigating the specific effects of probiotic supplementation on the expression of AvBD9 in ducks is limited. Studies in broiler chicks have explored this relationship with varied outcomes. For instance, feeding chicks a diet supplemented with probiotics did not lead to significant changes in the gene expression of several AvBDs in the proventriculus. researchgate.net In another study involving chicks, supplementation with Lactobacillus acidophilus was found to suppress the upregulation of AvBD expression that typically occurs during a Salmonella typhimurium challenge. nih.gov These findings, while not specific to ducks, suggest that the interaction between probiotics and AvBD expression in avian species can be complex and may not always result in direct upregulation.
Dietary compounds, particularly short-chain fatty acids like butyrate (B1204436), have been identified as potent inducers of AvBD9 expression in avian species. Research utilizing chicken macrophage cell lines (HTC) has demonstrated that butyrate can dramatically induce the expression of the AvBD9 gene. This induction is dose-dependent, with significant increases in luciferase activity reported in cells transfected with AvBD9 promoter constructs following stimulation with butyrate.
| Short-Chain Fatty Acid | Concentration | Fold Change in Luciferase Activity (Relative to Control) |
|---|---|---|
| Butyrate | 8 mM | Significant Induction |
| Propionate | Variable | Less Potent than Butyrate |
| Acetate | Variable | Less Potent than Butyrate |
Data derived from studies on chicken cells transfected with AvBD9 gene promoter constructs. researchgate.net
Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). The engagement of these receptors by their specific ligands can trigger a cascade of signals that regulate the expression of immune-related genes, including β-defensins.
In ducks infected with Avian Pathogenic Escherichia coli (APEC), a bacterium whose components like lipopolysaccharide (LPS) are potent TLR ligands, a complex pattern of AvBD expression was observed. While the expression of AvBD2 was upregulated in the liver, spleen, and brain, the expression of AvBD9 was notably downregulated in these same tissues. researchgate.net
Studies in chickens provide further insight into the nuanced effects of specific TLR ligands. The stimulation of chick intestinal tissue with different TLR ligands resulted in varied and tissue-specific responses for different AvBDs. For example, LPS (a TLR4 ligand) upregulated the expression of AvBD1, AvBD4, and AvBD7 in the cecum, while Pam3CSK4 (a TLR2 ligand) tended to downregulate AvBD expression in the ileum but upregulate it in the cecum. nih.govnih.gov These findings highlight that the influence of TLR ligands on AvBD expression is highly specific, depending on the ligand, the defensin gene, and the tissue context.
Molecular Mechanisms of AvBD9 Transcriptional Regulation
The expression of the AvBD9 gene is controlled at the transcriptional level by promoter regions that contain specific regulatory elements. These elements serve as binding sites for transcription factors that can either activate or repress gene expression.
While genome-wide studies in ducks have identified numerous gene promoters that have been subject to selection during domestication, specific analyses focusing on the AvBD9 promoter in this species are not detailed in the available literature. nih.govresearchgate.net However, detailed analysis of the chicken AvBD9 gene promoter has provided significant insights into its regulation.
Studies using a series of truncated promoter constructs linked to a luciferase reporter gene have successfully mapped the regions responsive to stimuli like butyrate. By transfecting chicken macrophage cells with these constructs, researchers have been able to identify the core promoter regions essential for inducing gene expression. A 2.0-kilobase fragment of the AvBD9 gene promoter has been shown to be sufficient to drive a strong response to butyrate. researchgate.net
| AvBD9 Promoter Construct Length | Stimulant | Luciferase Activity Response |
|---|---|---|
| 2.0 kb | 8 mM Sodium Butyrate | Strong Induction |
| Shorter Truncations | 8 mM Sodium Butyrate | Variable (Used to identify core elements) |
| Promoterless Vector (Control) | 8 mM Sodium Butyrate | Baseline (No Induction) |
Data based on promoter analysis of the chicken AvBD9 gene. researchgate.net
This research in a closely related avian species provides a foundational model for understanding the key regulatory elements that likely control this compound expression.
Signaling Pathways Mediating AvBD9 Gene Induction
The expression of the duck avian β-defensin 9 (AvBD9) gene is a complex process orchestrated by a network of intracellular signaling pathways. These pathways are activated in response to various stimuli, including microbial components and chemical inducers, ultimately leading to the transcriptional activation of the AvBD9 gene. Research, primarily in avian cell models, has identified several key signaling cascades that play a crucial role in this regulatory process, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and cyclic Adenosine (B11128) Monophosphate (cAMP) pathways.
Induction of AvBD9 expression is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors, such as Toll-like receptors (TLRs). The interaction of TLRs with their specific ligands triggers downstream signaling cascades that activate transcription factors like NF-κB and the MAPK family. nih.gov These transcription factors then bind to specific regulatory elements in the promoter region of the AvBD9 gene, initiating its transcription.
Studies utilizing specific chemical inhibitors have been instrumental in dissecting the roles of these pathways. For instance, the induction of AvBD9 by certain stimuli can be significantly reduced by blocking key components of the MAPK and NF-κB signaling pathways, underscoring their importance in the innate immune response in avian species. researchgate.net
Key Signaling Pathways and Their Components
| Signaling Pathway | Key Components | Role in AvBD9 Induction | Supporting Evidence |
| Mitogen-Activated Protein Kinase (MAPK) | p38 MAPK, JNK, MEK1/2, ERK1/2 | The p38 MAPK and JNK pathways are positively involved in AvBD9 gene induction. researchgate.net Conversely, the MEK1/2-ERK1/2 pathway appears to have a suppressive role, as its inhibition leads to potentiated AvBD9 expression. researchgate.net | Inhibition of p38 MAPK and JNK partially blocks butyrate-induced AvBD9 expression. researchgate.net Inhibition of MEK1/2 significantly potentiates AvBD9 gene expression induced by lactose (B1674315) or butyrate. researchgate.net |
| Nuclear Factor-kappa B (NF-κB) | NF-κB | This pathway is a critical mediator of the inflammatory and immune responses that lead to AvBD9 expression. | Inhibition of the NF-κB pathway partially blocks butyrate-induced AvBD9 expression. researchgate.net |
| Cyclic Adenosine Monophosphate (cAMP) | cAMP | The cAMP signaling pathway is also involved in the induction of AvBD9. | Inhibition of the cAMP pathway partially blocks butyrate-induced AvBD9 expression. researchgate.net |
Research Findings on Signaling Pathway Inhibitors
The following table summarizes the effects of specific inhibitors on AvBD9 gene expression, as demonstrated in research on avian cells.
| Inhibitor | Target Pathway/Molecule | Effect on AvBD9 Expression | Reference |
| SB203580 | p38 MAPK | Partial blockage of butyrate-induced expression. | researchgate.net |
| SP600125 | JNK | Partial blockage of butyrate-induced expression. | researchgate.net |
| PD98059 | MEK1/2 (upstream of ERK1/2) | Significant potentiation of expression induced by lactose or butyrate. | researchgate.net |
| QNZ | NF-κB | Partial blockage of butyrate-induced expression. | researchgate.net |
| SQ22536 | cAMP signaling | Partial blockage of butyrate-induced expression. | researchgate.net |
Biological Functions and Antimicrobial Mechanisms of Duck Avbd9
Role in Avian Innate Immune Responses and Host Defense
AvBDs, including Duck AvBD9, are key components of the avian innate immune system, playing vital roles in host defense, particularly during early development nih.govnih.gov. These peptides possess both direct antimicrobial activities and immunomodulatory properties nih.gov. They are known to contribute to adaptive immunity by promoting the chemotaxis of lymphocytes nih.gov.
Studies on the mRNA expression of this compound in various tissues of ducks aged 1 to 28 days have revealed differential expression patterns. High levels of AvBD9 mRNA have been observed in the liver, kidney, crop, and trachea nih.gov. This tissue distribution suggests that this compound plays a role in local defense mechanisms at these specific mucosal and organ sites, which are frequently exposed to pathogens.
The expression of AvBDs can be constitutive or induced in response to microbial infection nih.gov. However, the expression levels of different AvBDs can vary depending on the pathogen. For instance, in ducks infected with Avian Pathogenic Escherichia coli (APEC), the expression of AvBD9 was downregulated in the liver, spleen, and brain, while other defensins like AvBD2 and AvBD16 were upregulated. This indicates a complex and potentially pathogen-specific regulation of AvBD expression during infection.
Mature HDPs, including AvBDs, are generally produced by the processing of precursor molecules by host proteases, typically upon infection and inflammation. Beyond their direct antimicrobial effects, HDPs can also modulate the host immune response to inflammation and infection through interactions with membrane-bound or intracellular receptors.
Antimicrobial Activity Spectrum and Efficacy
This compound has demonstrated antimicrobial activity against several bacterial strains nih.gov. AvBDs in general are known for their broad spectrum of activity, targeting Gram-negative and Gram-positive bacteria, fungi, viruses, and even some cancerous cells.
Antibacterial Activity Against Gram-Positive Bacterial Strains
This compound has shown activity against most Gram-positive bacteria tested. Research using recombinant this compound has confirmed its antimicrobial activity, which was retained even under a range of temperatures (-70°C to 100°C) and pH values (pH 3-12) against Staphylococcus aureus nih.gov.
Antibacterial Activity Against Gram-Negative Bacterial Strains
This compound is also active against most Gram-negative bacteria tested. However, its activity varies depending on the specific bacterial species. This compound exhibited minimum activity against Salmonella typhimurium, with a minimum inhibitory concentration (MIC) value greater than 30 µM. Additionally, this compound has shown low activity against Escherichia coli.
Similar to its activity against Gram-positive bacteria, chicken AvBD9 (with high similarity to this compound) completely inhibited the growth of several Gram-negative bacterial strains, including Shigella sonnei, Pseudomonas aeruginosa, Salmonella typhimurium, Klebsiella pneumonia, and Escherichia coli. However, chicken AvBD9 was generally less effective against Gram-negative bacteria compared to Gram-positive bacteria. Recombinant chicken AvBD9 has also been reported to have bactericidal activity against E. coli.
The following table summarizes some of the reported antimicrobial activities of Duck and Chicken AvBD9:
| Pathogen Species | Gram Stain | AvBD9 Source | Activity / Efficacy | Notes | Source(s) |
| Staphylococcus aureus | Positive | Duck | Antimicrobial activity retained across temp/pH ranges | Tested with recombinant protein. | nih.gov |
| Staphylococcus aureus | Positive | Chicken | Completely inhibited growth | Tested with synthetic peptide. Includes MRSA strain. | |
| Staphylococcus epidermidis | Positive | Chicken | Completely inhibited growth | Tested with synthetic peptide. | |
| Enterococcus faecalis | Positive | Chicken | Completely inhibited growth / Bactericidal activity | Tested with synthetic peptide and recombinant. | |
| Streptococcus bovis | Positive | Chicken | Completely inhibited growth | Tested with synthetic peptide. | |
| Micrococcus luteus | Positive | Chicken | Completely inhibited growth | Tested with synthetic peptide. | |
| Escherichia coli | Negative | Duck | Low activity | ||
| Escherichia coli | Negative | Chicken | Completely inhibited growth / Bactericidal activity | Tested with synthetic peptide and recombinant. | |
| Shigella sonnei | Negative | Chicken | Completely inhibited growth | Tested with synthetic peptide. | |
| Pseudomonas aeruginosa | Negative | Chicken | Completely inhibited growth | Tested with synthetic peptide. | |
| Salmonella typhimurium | Negative | Duck | Minimum activity (>30 µM) | ||
| Salmonella typhimurium | Negative | Chicken | Completely inhibited growth | Tested with synthetic peptide. | |
| Klebsiella pneumonia | Negative | Chicken | Completely inhibited growth | Tested with synthetic peptide. |
Antifungal Activity
AvBDs are generally known to be active against fungi nih.gov. Research on chicken AvBD9, which is highly similar to this compound, has demonstrated its antifungal activity against unicellular and multicellular fungi, including Aspergillus flavus, A. niger, and Candida albicans. Synthetic chicken AvBD9 completely inhibited the growth of Candida albicans and also exhibited activity against Saccharomyces cerevisiae.
Mechanistic Insights into Antimicrobial Action
Defensins, including AvBD9, exert their antimicrobial effects through non-oxidative mechanisms. A primary mechanism involves electrostatic interactions between the positively charged amino acids of the peptide and the negatively charged components of microbial cell membranes, particularly the anionic surface of the outer membrane in Gram-negative bacteria.
Non-specific membrane disruption and lysis is considered a major bactericidal mechanism for many avian HDPs, including some AvBDs. Morphological analysis using transmission electron microscopy (TEM) on bacterial cells treated with synthetic chicken AvBD9 (highly similar to this compound) revealed significant damage. This included shortening and swelling of Staphylococcus aureus and Shigella sonni cells, the formation of holes and deep craters in their envelopes, and the subsequent release of their cytoplasmic contents. These observations strongly support membrane disruption as a key mode of action.
Beyond membrane targeting, antimicrobial peptides can also act on intracellular targets, such as nucleic acids, protein synthesis machinery, and repair pathways. Chicken AvBD9 has been reported to bind to DNA and inhibit RNA and protein synthesis, as well as inactivate ribosome activity. The tryptophan residue located at the C-terminal end of chicken AvBD9 has also been found to contribute to its bactericidal potency.
It is worth noting that the antibacterial activity of avian defensins can be significantly reduced in the presence of physiological concentrations of salt. Similarly, the antibacterial activity of some duck AvBDs decreased significantly when tested in the presence of 150 mM NaCl. This suggests that ionic strength can influence the efficacy of these peptides, likely by interfering with the electrostatic interactions crucial for their membrane-targeting activity.
Interaction with Microbial Membranes and Cell Lysis
Antimicrobial peptides, including defensins, often exert their effects by interacting with and disrupting microbial membranes. bibliotekanauki.pltrisafe.care This interaction is typically initiated by the electrostatic attraction between the cationic peptide and the negatively charged microbial cell membrane. vt.edu Following this initial interaction, hydrophobic residues of the peptide can insert into the membrane, leading to its disintegration and ultimately cell lysis. trisafe.carevt.edu Studies on chicken AvBD9 have shown that it can cause damage to bacterial cell membranes and promote cell lysis. cdnsciencepub.comscholaris.ca While the specific details of this compound's interaction with microbial membranes are still being elucidated, the general mechanism of membrane disruption is a common mode of action for beta-defensins. bibliotekanauki.pltrisafe.carevt.edu
Immunomodulatory Properties
In addition to their direct antimicrobial effects, avian beta-defensins, including AvBD9, possess immunomodulatory properties, influencing various aspects of the host immune response. nih.govresearchgate.netresearchgate.netvt.edu
Chemoattractant Activity for Immune Cells (e.g., Lymphocytes, Monocytes, Dendritic Cells)
Defensins can act as chemoattractants for various immune cells, including lymphocytes, monocytes, and dendritic cells, recruiting them to sites of infection or inflammation. nih.govvt.edufrontiersin.orgcore.ac.ukuu.nlfrontiersin.org This chemoattractant activity helps to bridge the innate and adaptive immune responses by facilitating the migration of immune cells that are crucial for antigen presentation and the development of specific immunity. nih.govresearchgate.netuu.nl While some studies have specifically demonstrated the chemotactic properties of other duck beta-defensins, such as Apl_AvBD2, on duck splenocytes, B- and T-lymphocytes, the role of AvBD9 in chemoattraction of immune cells in ducks is also indicated by the general properties of defensins. nih.gov
Influence on Phagocytosis and Macrophage Function
Defensins can influence the function of phagocytic cells, such as macrophages. nih.gov Macrophages are essential components of the innate immune system, involved in engulfing and clearing pathogens and cellular debris through phagocytosis. msdmanuals.comjpsad.comnih.gov They also play a role in presenting antigens to T cells, thereby linking innate and adaptive immunity. msdmanuals.comjpsad.com Defensins have been shown to enhance macrophage phagocytosis in mammals. nih.gov Given the conserved nature of defensin (B1577277) functions across species, it is suggested that this compound may also influence phagocytosis and macrophage function in ducks, contributing to the clearance of pathogens. nih.govresearchgate.net
Anti-Inflammatory Effects and Cytokine Modulation
Avian beta-defensins can also exhibit anti-inflammatory properties and modulate the production of cytokines. nih.govvt.edumdpi.comresearchgate.net Cytokines are signaling molecules that regulate immune and inflammatory responses. researchgate.netnih.gov While some cytokines are pro-inflammatory, others have anti-inflammatory effects. researchgate.netnih.gov The ability of defensins to modulate cytokine expression can help to fine-tune the immune response, preventing excessive inflammation that could damage host tissues. nih.govresearchgate.netnih.gov Research on avian defensins suggests they can influence the expression of various cytokines, contributing to a balanced immune response during infection. mdpi.comresearchgate.net Although direct studies on this compound's specific effects on cytokine modulation are less extensively documented in the provided results, the general function of avian beta-defensins points to a potential role for AvBD9 in this area. nih.govvt.edumdpi.comresearchgate.net
Structural Biology and Functional Correlation of Duck Avbd9
Recombinant Protein Expression and Purification Strategies in Heterologous Systems
The production of sufficient quantities of duck AvBD9 for structural and functional studies often necessitates recombinant expression in heterologous systems. Escherichia coli has been successfully employed for the production of recombinant this compound. Studies have reported the expression and purification of GST-tagged recombinant AvBD9 in E. coli. koreascience.krkoreascience.krjmb.or.krnih.gov This approach involves expressing the this compound gene fused to a gene encoding Glutathione S-transferase (GST). The resulting fusion protein can then be purified using affinity chromatography, leveraging the binding of GST to glutathione. koreascience.krkoreascience.krjmb.or.krnih.gov
Following expression and purification, the GST tag is typically cleaved to obtain the mature recombinant AvBD9 peptide. koreascience.kr While E. coli is a widely used and cost-effective system for heterologous protein production, challenges such as the formation of insoluble inclusion bodies can arise. jmb.or.kr Strategies like inclusion body renaturation may be required to obtain functional protein, adding complexity to the process. jmb.or.kr Other heterologous expression systems, such as Pichia pastoris, have also been explored for avian beta-defensins, although many studies in P. pastoris have utilized methanol-induced expression systems. jmb.or.krkoreascience.kr
Structural Features and Conformation of the Mature Peptide
Avian β-defensins, including this compound, are characterized by their small size, typically consisting of 36 or more amino acid residues. uu.nlnih.gov A defining feature of β-defensins is the presence of a conserved motif containing six cysteine residues. koreascience.krnih.gov These cysteine residues form three intramolecular disulfide bridges, which are essential for the characteristic three-dimensional structure and stability of the peptide. koreascience.krnih.gov The disulfide bridge pairing in β-defensins is typically Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. nih.gov
The mature peptide adopts a structure that includes a triple-stranded β-sheet. nih.gov This conformation, stabilized by the disulfide bonds, is crucial for the peptide's interaction with microbial membranes. nih.govexplorationpub.comexplorationpub.com The positively charged nature of AvBD9, due to a higher proportion of cationic amino acids, facilitates electrostatic interaction with the negatively charged surface of bacterial cell membranes. explorationpub.comexplorationpub.com
Relationship Between Structural Motifs and Antimicrobial Efficacy
The antimicrobial efficacy of AvBD9 is directly linked to its structural features, particularly its cationic nature and the conformation dictated by the disulfide bonds. The positive charge allows the peptide to bind to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. explorationpub.comexplorationpub.com This initial electrostatic interaction is a critical step in the mechanism of action of many antimicrobial peptides.
Following membrane binding, the specific three-dimensional structure of AvBD9, including its β-sheet conformation, is thought to facilitate membrane insertion and disruption. nih.govexplorationpub.comexplorationpub.com While the precise mechanism can vary among antimicrobial peptides, common models involve pore formation or membrane disintegration, leading to cell lysis and death. explorationpub.com The conserved cysteine residues and their disulfide bridges are vital for maintaining the correct folded structure, which is necessary for effective interaction with the microbial membrane and subsequent antimicrobial activity. nih.gov Alterations to these structural motifs can significantly impact or abolish the peptide's ability to kill microbes.
Retention of Antimicrobial Activity Under Varying Environmental Conditions
The ability of this compound to retain its antimicrobial activity across a range of environmental conditions is important for its function in diverse biological niches within the duck. Studies on recombinant this compound have investigated its stability and efficacy under varying temperatures and pH values.
While the provided search results specifically detail the stability of this compound concerning temperature and pH, the impact of salt concentration on the antimicrobial activity of avian beta-defensins can vary. Some avian beta-defensins have shown reduced activity in the presence of physiological salt concentrations, reminiscent of mammalian defensins. nih.gov However, specific data regarding the detailed impact of varying salt concentrations specifically on this compound's antimicrobial activity were not prominently featured in the provided snippets. General principles of antimicrobial peptide activity suggest that high salt concentrations can sometimes interfere with the electrostatic interactions between the cationic peptide and the negatively charged bacterial membrane, potentially reducing efficacy.
The observed stability of this compound under a wide range of temperatures and pH levels highlights its robustness as an antimicrobial peptide, contributing to the innate immune defense of ducks in potentially challenging environments.
Evolutionary Dynamics and Diversification of Avian Beta Defensin 9
Phylogenetic Analysis and Evolutionary Trajectory of AvBD9
Phylogenetic studies of avian beta-defensins provide insights into the evolutionary trajectory of AvBD9 within avian lineages. The evolutionary trajectory of beta-defensin genes is specific to the gene, timescale, and species involved. nih.govresearchgate.net AvBD genes in birds are typically found in a gene cluster. researchgate.net Phylogenetic analysis has shown that avian defensin (B1577277) genes are divided into several subfamilies. nih.gov While some AvBD subfamilies are conserved as one-to-one orthologs across most birds, others, including AvBD1, AvBD3, AvBD7, and AvBD14, are more prone to gene duplication or pseudogenization events in specific avian lineages. researchgate.net
Within phylogenetic trees, AvBD9 has been observed to cluster with other AvBDs, such as AvBD10, AvBD11, AvBD13, and AvBD14, suggesting that this cluster may have originated from a common ancestral duplication event. nih.gov Despite the evolutionary distance between clades like birds and primates, orthologs of various avian defensins, including AvBD9, in Galloanserae (which includes ducks) and Neonaves tend to cluster together in phylogenetic analyses. uu.nl
Comparative Sequence Analysis and Allelic Variation Among Duck Breeds and Related Species
Comparative sequence analysis of AvBDs across different avian species, including ducks, reveals significant evolutionary diversification. nih.govresearchgate.net Studies have identified the prevalence of species-specific amino acid alleles in AvBD genes. nih.gov While broad comparative genomic analyses in waterfowl have characterized the innate immune system, specific detailed comparative sequence analysis and allelic variation focusing solely on AvBD9 across numerous duck breeds are less extensively documented in the provided search results, which tend to discuss AvBDs more broadly or focus on other gene families when comparing duck breeds. However, the presence of species-specific alleles in AvBDs generally suggests that sequence variations exist among different avian species, including potentially among different duck breeds or related waterfowl. nih.gov
Mechanisms of Evolutionary Change: Gene Duplication, Pseudogenization, and Gene Loss
The repertoire of avian beta-defensin genes, including AvBD9, has been shaped by evolutionary mechanisms such as gene duplication, pseudogenization, and gene loss. nih.govresearchgate.netresearchgate.netnih.gov Gene duplication occurs when a region of DNA containing a gene is copied, leading to extra copies in the genome. numberanalytics.com These duplicated genes can then undergo different evolutionary fates. numberanalytics.com Pseudogenization occurs when a duplicated gene loses its function due to deleterious mutations, resulting in non-functional gene copies (pseudogenes) that may still be present in the genome. numberanalytics.com Gene loss involves the complete removal of a gene from the genome. These processes contribute to the expansion or contraction of gene families over evolutionary time. nih.govresearchgate.netresearchgate.netnih.gov
The AvBD gene cluster in birds has experienced frequent gene duplication and loss events. researchgate.netresearchgate.netnih.gov For instance, while chicken and duck may have a single copy of certain AvBDs like AvBD1, other species like the crested ibis and zebra finch show multiple copies, indicating lineage-specific duplications. researchgate.net The clustering of AvBD9 with other defensins suggests it may have arisen from ancestral duplication events. nih.gov Gene duplications, along with pseudogenization, have contributed to increasing the repertoire of defensin genes in species like ducks and zebra finches. nih.gov
Adaptive Evolution and Selective Pressures Influencing AvBD9 Diversity
Adaptive evolution, driven by natural selection, plays a significant role in shaping the diversity of AvBD9. Natural selection favors beneficial alleles, increasing their frequency in a population, while selecting against deleterious ones. lumenlearning.comtexas.gov The evolutionary dynamics of beta-defensin genes, including AvBD9, are influenced by species-specific ecological factors and life-history differences that drive divergent selective pressures. nih.govresearchgate.net
Studies have shown that the evolution of certain AvBD genes, including AvBD9, is significantly associated with specific ecological factors. nih.gov For example, the molecular evolution of AvBD9 has been found to be correlated with habitat elevation, showing a positive association. nih.gov Positive selection, which drives the diversification of specific codon sites, has been involved in the evolutionary history of avian antimicrobial peptides. researchgate.net Positive selection is observed more frequently in recently diverged gene lineages compared to ancestral ones. nih.govmdpi.com While most beta-defensins in waterfowl are primarily under purifying selection (which removes deleterious mutations), evidence for balancing selection (which maintains multiple alleles) has been found for a recently duplicated beta-defensin gene in mallards. oup.com This suggests that different selective pressures can act on different AvBD genes or even different copies of duplicated genes.
Co-evolutionary Aspects of AvBD9 with Avian Pathogens
The interaction between avian hosts and pathogens drives co-evolutionary processes that influence the evolution of host defense genes like AvBD9. As pathogens evolve, host immune genes are under selective pressure to adapt to counter these threats. researchgate.net
Duck AvBD9 has been shown to exhibit antimicrobial activity against certain bacterial strains. nih.gov However, its activity can vary depending on the pathogen. For instance, this compound exhibited low activity against Escherichia coli (APEC) in one study, while other duck AvBDs showed stronger bactericidal activity against the same pathogen. nih.gov This variation in effectiveness against different pathogens can contribute to the selective pressures acting on individual AvBD genes. The co-evolution of host defense peptides with rapidly evolving pathogens provides a system for studying adaptive gene evolution. researchgate.net The broader context of waterfowl as reservoirs for pathogens like avian influenza virus highlights the ongoing host-pathogen interactions that likely shape the evolution of immune genes, including AvBD9, in these species. nih.govoup.comnoaa.gov
Future Research Trajectories and Biotechnological Applications of Duck Avbd9
Advanced Studies on AvBD9 Signal Transduction Pathways
Understanding the signal transduction pathways involved in the induction and function of AvBD9 is crucial for manipulating its expression and activity. Research in chickens, which share high homology in AvBD9 with ducks kau.edu.sa, has shed light on some of the pathways involved. Studies have shown that the expression of avian β-defensin 9 (AvBD9) can be synergistically induced by a combination of compounds like butyrate (B1204436) and sugars such as lactose (B1674315). nih.gov This synergistic effect involves multiple signaling pathways, including the mitogen-activated protein kinase (MAPK), NF-κB, and cyclic adenosine (B11128) monophosphate (cAMP) pathways. nih.gov Histone hyper-acetylation is also partially responsible for the synergy observed in AvBD9 induction by lactose and butyrate. nih.gov
Further studies are needed to fully characterize the specific receptors that AvBD9 interacts with on host cells and the downstream signaling cascades that mediate its diverse functions, including chemotaxis of immune cells and modulation of inflammatory responses. While some research has explored signal transduction mechanisms related to avian defensins and immune responses in ducks, a comprehensive understanding specifically for Duck AvBD9 pathways is still developing. scholaris.canih.govfrontiersin.org
Development of Gene-Editing Approaches for Enhanced AvBD9 Expression in Ducks
Given the beneficial properties of AvBD9, enhancing its endogenous expression in ducks through gene-editing technologies presents a promising biotechnological application for improving disease resistance. Gene-editing tools like CRISPR/Cas9 have been successfully applied in avian species, including ducks, to modify specific genes. mdpi.com Although the efficiency of germline transmission in ducks using these methods can be variable, ranging around 2%, ongoing research aims to optimize these techniques for more efficient and targeted gene modifications. mdpi.com
Developing strategies to specifically target and enhance the regulatory elements controlling AvBD9 gene expression in ducks could lead to the generation of birds with inherently elevated levels of this protective peptide, potentially reducing their susceptibility to common poultry diseases.
Strategies for Enhancing Endogenous AvBD9 Synthesis in Poultry for Disease Management
Modulating the synthesis of endogenous HDPs like AvBD9 has emerged as a potential antibiotic-alternative approach for disease control in poultry. nih.govengormix.comnih.govresearchgate.net Dietary interventions are a key strategy in this area. Various dietary compounds, including short-chain fatty acids (like butyrate), sugars, vitamins, minerals, amino acids, phytochemicals, bile acids, probiotics, and prebiotics, have been identified as enhancers of endogenous HDP synthesis without causing inflammation or compromising intestinal barrier integrity. researchgate.net
Combinations of these compounds can exhibit synergistic effects in augmenting HDP synthesis and improving disease resistance. researchgate.net For instance, the combination of butyrate and lactose shows a marked synergy in increasing AvBD9 expression in chicken cells and jejunal explants. nih.gov Epigenetic compounds, particularly histone deacetylase (HDAC) inhibitors like entinostat (B1683978) and tucidinostat, have also shown promise in promoting HDP gene expression, including AvBD9, in chicken macrophages and intestinal tissues. nih.gov Oral administration of entinostat has been shown to significantly enhance HDP gene expression in the chicken intestinal tract. nih.gov These findings suggest that similar dietary or epigenetic modulation strategies could be explored in ducks to enhance AvBD9 synthesis for disease management.
Engineered AvBD9 Variants with Enhanced Antimicrobial or Immunomodulatory Properties
Engineering variants of this compound with improved antimicrobial potency, broader spectrum activity, or enhanced immunomodulatory functions is another important area of future research. Modifications to the amino acid sequence or structure of AvBD9 could potentially lead to peptides with increased stability, reduced susceptibility to degradation, or altered interactions with microbial membranes or host immune cells.
Research on modified antimicrobial peptides, including other avian beta-defensins, has demonstrated the potential to enhance their therapeutic properties. cabidigitallibrary.org Exploring specific modifications to this compound based on structure-function relationship studies could yield novel peptide variants with superior efficacy against relevant duck pathogens or with tailored immunomodulatory effects for specific disease conditions. The dual nature of HDPs, acting as both antimicrobials and immunomodulators, allows for the potential development of variants that prioritize one function over the other depending on the desired application. nih.govnih.gov
Q & A
Q. What experimental protocols are recommended for inducing AvBD9 gene expression in avian immune cells?
- Methodological Answer: Use HD11 macrophage-like cells or primary monocytes treated with short-chain fatty acids (SCFAs) like butyrate, propionate, or acetate. Optimal concentrations range from 4–40 μM, with expression peaks observed at 24–48 hours post-treatment. Include controls (e.g., untreated cells) and normalize data using qRT-PCR with reference genes like β-actin .
- Key Variables: Cell type (HD11 vs. primary monocytes), SCFA concentration, and incubation time.
Q. How can researchers validate AvBD9 protein detection in avian samples?
- Methodological Answer: Use monoclonal antibodies (e.g., 1F11) generated against recombinant Duck AvBD9. Validate specificity via Western blot (26 kDa band for pET-32a-duck AvBD9) and ELISA. Cross-reactivity testing against related peptides (e.g., AvBD10) is critical to confirm antibody specificity .
Q. What are the baseline expression levels of AvBD9 in different avian tissues?
- Methodological Answer: Conduct tissue-specific RNA extraction followed by qRT-PCR. Prioritize immune organs (e.g., spleen, bursa of Fabricius) and mucosal surfaces (e.g., intestinal epithelium). Normalize expression against housekeeping genes and compare fold changes relative to untreated controls .
Advanced Research Questions
Q. How do synergistic interactions between SCFAs and other compounds enhance AvBD9 expression?
- Methodological Answer: Co-treat cells with butyrate (20 μM) and sugars (e.g., lactose) or natural compounds like quercetin (40 μM). Measure additive/synergistic effects using dose-response curves and statistical models (e.g., Bliss independence). Time-course experiments (6–48 hours) are essential to identify peak expression windows .
- Data Interpretation: Synergy is confirmed if combined treatment exceeds the sum of individual effects.
Q. What epigenetic mechanisms regulate AvBD9 expression, and how can they be targeted?
- Methodological Answer: Inhibit histone deacetylases (HDACs) with vorinostat (5 μM) or DNA methyltransferases (DNMTs) with 5-azacytidine (2.5 μM). Use chromatin immunoprecipitation (ChIP) to assess histone acetylation at the AvBD9 promoter. Compare results with baseline SCFA-induced expression .
- Contradiction Analysis: Note that HDAC inhibitors may show cell-type-dependent efficacy (e.g., stronger in HD11 cells than monocytes) .
Q. How can researchers resolve discrepancies in AvBD9 expression data across studies?
- Methodological Answer: Standardize protocols for cell culture conditions, RNA extraction, and primer design. If conflicting results arise (e.g., higher induction in HD11 cells vs. monocytes), validate using orthogonal methods like RNA-seq or NanoString. Consider inter-lab variability in SCFA preparation or cell passage number .
Q. What experimental designs are optimal for studying AvBD9’s role in host-pathogen interactions?
- Methodological Answer: Co-culture avian cells with pathogens (e.g., Salmonella spp.) and quantify AvBD9 expression via qRT-PCR. Use CRISPR-Cas9 knockdown models to assess functional relevance. Include cytokine profiling (e.g., IL-1β, IFN-γ) to link AvBD9 to immune signaling pathways .
Methodological & Data Analysis Focus
Q. How should researchers control for off-target effects when using epigenetic modifiers to upregulate AvBD9?
- Methodological Answer: Include inhibitors of unrelated pathways (e.g., kinase inhibitors) as negative controls. Perform RNA-seq to identify non-specific gene modulation. Use isoform-specific HDAC/DNMT inhibitors (e.g., mocetinostat for HDAC1/2) to minimize pleiotropic effects .
Q. What statistical approaches are recommended for analyzing dose-dependent AvBD9 expression data?
Q. How can in silico tools enhance AvBD9 research?
- Methodological Answer: Use LBD (literature-based discovery) tools to mine existing datasets for AvBD9 homologs or interacting genes. Platforms like Tab2Know integrate experimental tables from primary literature to identify knowledge gaps (e.g., understudied AvBD9-pathogen interactions) .
Key Tables for Reference
Table 1: Optimal Concentrations for AvBD9 Induction
| Compound | Cell Type | Effective Concentration | Peak Time (Hours) | Fold Change | Source |
|---|---|---|---|---|---|
| Butyrate | HD11 | 20 μM | 24 | ~250x | |
| Quercetin | Primary Monocytes | 40 μM | 48 | ~150x | |
| Vorinostat | HD11 | 5 μM | 12 | ~80x |
Table 2: Common Pitfalls in AvBD9 Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
